molecular formula C16H21N3O4S2 B12213633 2-[4-(propan-2-yl)phenoxy]-N-[(2E)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[4-(propan-2-yl)phenoxy]-N-[(2E)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12213633
M. Wt: 383.5 g/mol
InChI Key: OVUCNYLFXRDHFX-UHFFFAOYSA-N
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Description

The compound 2-[4-(propan-2-yl)phenoxy]-N-[(2E)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a propylsulfonyl group and an (E)-configured imine. The acetamide moiety is linked to a 4-isopropylphenoxy group, contributing to its structural complexity.

Properties

Molecular Formula

C16H21N3O4S2

Molecular Weight

383.5 g/mol

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H21N3O4S2/c1-4-9-25(21,22)16-19-18-15(24-16)17-14(20)10-23-13-7-5-12(6-8-13)11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,17,18,20)

InChI Key

OVUCNYLFXRDHFX-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-[(2E)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-(propan-2-yl)phenol with an appropriate halogenated acetic acid derivative to form the phenoxy acetic acid intermediate.

    Cyclization to form the thiadiazole ring: The phenoxy acetic acid intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Formation of the acetamide moiety: The final step involves the reaction of the thiadiazole intermediate with an appropriate sulfonyl chloride derivative to form the acetamide moiety.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-[4-(propan-2-yl)phenoxy]-N-[(2E)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

Pharmacological Applications

  • MAO Inhibition : Research indicates that derivatives of thiadiazoles can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This suggests that 2-[4-(propan-2-yl)phenoxy]-N-[(2E)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide could potentially be developed as an antidepressant or anxiolytic agent by modulating serotonin and norepinephrine levels .
  • Antimicrobial Activity : Thiadiazole derivatives have shown promise in exhibiting antimicrobial properties. The sulfonyl group may contribute to enhanced interaction with microbial enzymes or receptors, leading to effective inhibition of bacterial growth .
  • Anti-inflammatory Properties : Compounds containing thiadiazole rings have been investigated for their anti-inflammatory effects. The structural characteristics of this compound could provide a basis for further studies aimed at developing new anti-inflammatory drugs .

Synthesis and Derivatives

The synthesis of this compound can involve various chemical reactions including:

  • Condensation reactions to form the thiadiazole ring.
  • Substitution reactions to introduce the propan-2-yl and phenoxy groups.

A comprehensive understanding of its synthesis routes can facilitate the development of analogs with improved efficacy or reduced side effects.

Case Studies

  • In vitro Studies : Various studies have demonstrated that related thiadiazole compounds exhibit significant MAO-A inhibitory activity. For instance, compounds structurally similar to this compound have been tested for their IC50 values against MAO-A, showing promising results that warrant further investigation into their therapeutic potential .
  • Animal Models : Animal studies evaluating the anti-inflammatory effects of thiadiazole derivatives have shown reductions in inflammatory markers when treated with these compounds. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-[(2E)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the inhibition of cancer cell growth. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ()
  • Structure : Contains a dihydrothiadiazole ring with acetyl and 4-fluorophenyl substituents.
  • Synthesis : Prepared via refluxing with POCl₃, followed by ammonia precipitation .
  • Key Properties :
    • IR: C=O stretch at 1671 cm⁻¹, NH stretch at 3262 cm⁻¹.
    • The dihydrothiadiazole ring enhances stability compared to fully unsaturated analogs.
N-(4-Fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide ()
  • Structure : Thiadiazole substituted with trifluoromethyl and linked to a fluorophenyl acetamide.
  • Key Properties :
    • The trifluoromethyl group increases lipophilicity and metabolic stability compared to the target’s propylsulfonyl group.
  • Comparison : The sulfonyl group in the target compound may improve solubility in polar solvents due to its strong electron-withdrawing nature .
2-{2-[(E)-[2,4-Dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy}-N-(4-methylphenyl)acetamide ()
  • Structure: Features a thiazolidinone ring instead of thiadiazole, with dioxo and propan-2-yl groups.
  • The dioxo group may reduce ring aromaticity, affecting stability .

Key Observations :

  • The target compound’s synthesis likely differs from (POCl₃-based) and (click chemistry). Sulfonyl group incorporation may require oxidation steps, similar to methods in .

Spectroscopic and Physical Properties

Compound IR Data (cm⁻¹) NMR Highlights (δ ppm) Solubility Trends
Target Compound C=O ~1670, S=O ~1350-1300 (expected) N/A (predicted aromatic signals at 6.5-8.5) Moderate (sulfonyl group)
C=O 1671, NH 3262 1H NMR: Acetyl protons at ~2.3, fluorophenyl at 7.1-7.5 Low (dihydrothiadiazole)
(Compound 6b) C=O 1682, NO₂ 1504 1H NMR: Triazole proton at 8.36, NH at 10.79 Low (nitro group)

Comparison :

Biological Activity

The compound 2-[4-(propan-2-yl)phenoxy]-N-[(2E)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a novel derivative of thiadiazole, a class known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • IUPAC Name : this compound

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. The compound in focus has shown promising results in various in vitro studies.

Case Studies and Findings

  • Cytotoxic Properties : A study by Alam et al. (2020) evaluated a series of thiadiazole derivatives for their cytotoxic effects against human cancer cell lines. The compound exhibited significant growth inhibition against A549 (lung), SK-MEL-2 (skin), and HCT15 (colon) cancer cell lines with IC50 values indicating effective potency .
  • Structure-Activity Relationship (SAR) : The effectiveness of the compound was linked to specific substituents on the thiadiazole ring. For instance, modifications at the C-5 position significantly enhanced cytotoxicity against various cancer types. The presence of a propylsulfonyl group was identified as crucial for its activity .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction via caspase activation pathways, particularly caspase-3 and caspase-8, leading to increased subG1 phase cell cycle arrest in treated cells .

Antimicrobial Activity

The antimicrobial potential of thiadiazoles has also been explored extensively.

Findings

  • Antibacterial and Antifungal Activity : In vitro tests indicated that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 16 to 31.25 μg/mL. However, its antifungal activity was comparatively lower .
  • Comparative Studies : Thiadiazole derivatives have been shown to outperform standard antibiotics in certain cases, making them candidates for further development in antimicrobial therapies .

Summary Table of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50/MIC ValuesReference
AnticancerA549, SK-MEL-2, HCT154.27 µg/mL (SK-MEL-2)
AntibacterialVarious Bacteria16–31.25 μg/mL
AntifungalVarious FungiModerate Activity

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